molecular formula C9H13N3 B13311950 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile

1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13311950
M. Wt: 163.22 g/mol
InChI Key: MGYTYEWJLRMROZ-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C9H13N3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both butyl and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

1-butyl-3-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-4-5-12-7-9(6-10)8(2)11-12/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYTYEWJLRMROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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